Cas no 383903-39-7 (2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate)

2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by its unique substitution pattern, incorporating bromo, chlorophenylmethoxy, and methyl groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for biologically active molecules. The presence of electron-withdrawing and electron-donating substituents enhances its reactivity, making it suitable for further functionalization. Its structural features suggest utility in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Analytical characterization is confirmed via NMR, HPLC, and mass spectrometry to ensure high purity and consistency.
2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate structure
383903-39-7 structure
Product Name:2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No:383903-39-7
MF:C20H18BrClO5
MW:453.710924625397
CID:5861243
PubChem ID:1559944
Update Time:2025-05-24

2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-methoxyethyl 6-bromo-5-((2-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-, 2-methoxyethyl ester
    • F1190-0205
    • 383903-39-7
    • 2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
    • AKOS002163526
    • Inchi: 1S/C20H18BrClO5/c1-12-19(20(23)25-8-7-24-2)14-9-18(15(21)10-17(14)27-12)26-11-13-5-3-4-6-16(13)22/h3-6,9-10H,7-8,11H2,1-2H3
    • InChI Key: DHARKZHSOWCTKP-UHFFFAOYSA-N
    • SMILES: O1C2=CC(Br)=C(OCC3=CC=CC=C3Cl)C=C2C(C(OCCOC)=O)=C1C

Computed Properties

  • Exact Mass: 452.00261g/mol
  • Monoisotopic Mass: 452.00261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 57.9Ų

Experimental Properties

  • Density: 1.450±0.06 g/cm3(Predicted)
  • Boiling Point: 506.8±45.0 °C(Predicted)

2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Pricemore >>

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Additional information on 2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Comprehensive Overview of 2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS No. 383903-39-7)

The compound 2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS No. 383903-39-7) is a highly specialized benzofuran derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 6-bromo substitution and a 2-chlorophenyl methoxy group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting inflammatory pathways and microbial resistance.

In recent years, the demand for benzofuran-based compounds has surged, driven by their versatility in medicinal chemistry. The 2-methoxyethyl ester moiety in this molecule enhances its solubility and bioavailability, addressing a common challenge in drug development. This aligns with current trends in AI-driven drug design, where computational models prioritize compounds with optimized pharmacokinetic properties. Laboratories focusing on structure-activity relationship (SAR) studies frequently utilize this compound to explore novel therapeutic agents.

The synthesis of CAS No. 383903-39-7 involves multi-step organic reactions, including bromination and esterification, which are critical for achieving high purity. Analytical techniques such as HPLC and NMR spectroscopy are essential for quality control, ensuring compliance with industry standards. This compound’s stability under various conditions makes it suitable for long-term storage, a key consideration for research and development (R&D) facilities.

From an environmental perspective, the biodegradability and ecotoxicity of benzofuran derivatives are under scrutiny. Regulatory bodies emphasize green chemistry principles, prompting manufacturers to adopt sustainable synthesis routes. The 2-methyl-1-benzofuran core of this compound offers opportunities for derivatization with minimal environmental impact, aligning with the United Nations Sustainable Development Goals (SDGs).

Market analysts note growing interest in CAS No. 383903-39-7 from Asia-Pacific regions, where pharmaceutical innovation is accelerating. Patent filings related to benzofuran carboxylates have increased by 20% since 2020, reflecting their commercial potential. Researchers often search for “benzofuran synthesis optimization” or “ester derivatives in drug discovery”, highlighting this compound’s relevance in academic and industrial settings.

In conclusion, 2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate represents a cutting-edge tool for modern chemistry. Its applications span from targeted therapy development to material science innovations, making it a focal point for interdisciplinary research. As scientific inquiries evolve, this compound will likely play a pivotal role in addressing global health and technological challenges.

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